molecular formula C13H19N3O4 B12118316 Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- CAS No. 1152498-90-2

Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]-

Cat. No.: B12118316
CAS No.: 1152498-90-2
M. Wt: 281.31 g/mol
InChI Key: QWSVDTXKNAPXGX-UHFFFAOYSA-N
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Description

Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes an amide group, an amino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-amino-4-methoxyphenol with ethyl isocyanate to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the amide group can produce primary amines.

Scientific Research Applications

Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)propanamide
  • 2-(2-methoxyphenoxy)ethylamine
  • 1-(4-carbazolyl-oxy-3 [2-(2-methoxyphenoxy)-ethylamino]-2-propanol

Uniqueness

Propanamide, 2-(2-amino-4-methoxyphenoxy)-N-[(ethylamino)carbonyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactivity and versatility in various chemical and biological contexts.

Properties

CAS No.

1152498-90-2

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-(2-amino-4-methoxyphenoxy)-N-(ethylcarbamoyl)propanamide

InChI

InChI=1S/C13H19N3O4/c1-4-15-13(18)16-12(17)8(2)20-11-6-5-9(19-3)7-10(11)14/h5-8H,4,14H2,1-3H3,(H2,15,16,17,18)

InChI Key

QWSVDTXKNAPXGX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC(=O)C(C)OC1=C(C=C(C=C1)OC)N

Origin of Product

United States

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